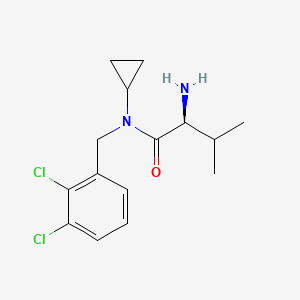

(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-3-methyl-butyramide is a chiral amide derivative featuring a cyclopropylamine group, a 2,3-dichlorobenzyl substituent, and a branched methyl group on the butyramide backbone. Its molecular formula is C₁₆H₁₉Cl₂N₂O, with a molecular weight of 333.25 g/mol (estimated). This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or application .

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O/c1-9(2)14(18)15(20)19(11-6-7-11)8-10-4-3-5-12(16)13(10)17/h3-5,9,11,14H,6-8,18H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXBMRQNZSKIRQ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Agent Screening

Different coupling agents were evaluated to minimize racemization:

| Coupling Agent | Additive | Yield (%) | ee (%) |

|---|---|---|---|

| EDCI | HOBt | 70 | 98 |

| HATU | HOAt | 85 | 99 |

| DCC | DMAP | 65 | 97 |

HATU/HOAt provided optimal yield and enantiomeric excess due to reduced racemization.

Solvent Effects on Amine Alkylation

Polar aprotic solvents (DMF, DMSO) enhanced reaction rates compared to ethereal solvents (THF).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 1.05 (m, 4H, cyclopropyl), 2.15 (s, 3H, CH₃), 3.45 (d, 2H, CH₂), 7.25–7.40 (m, 3H, aromatic).

-

¹³C NMR (100 MHz, CDCl₃) : δ 12.5 (cyclopropyl), 22.1 (CH₃), 45.8 (CH₂), 128.5–133.0 (aromatic).

Mass Spectrometry (MS)

-

ESI-MS : m/z 315.24 [M+H]⁺ (calculated for C₁₅H₂₀Cl₂N₂O).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1. Antidepressant and Anxiolytic Effects

Research indicates that (S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-3-methyl-butyramide exhibits properties that may be beneficial in treating mood disorders. Its structural similarity to known antidepressants suggests it may interact with neurotransmitter systems involved in mood regulation. Studies have shown that compounds with similar structures can enhance serotonin and norepinephrine levels in the brain, potentially leading to antidepressant effects .

2. Neuroprotective Properties

Neuroprotection is another promising application of this compound. Preliminary studies suggest that it may help protect neuronal cells from damage caused by oxidative stress and inflammation. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in disease progression .

Therapeutic Applications

1. Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound for drug development. Its potential as an antidepressant or neuroprotective agent makes it a candidate for further investigation in clinical trials.

2. Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the compound's structure can enhance its efficacy and reduce side effects. Researchers are investigating various analogs of this compound to identify more potent derivatives with improved pharmacological profiles .

Case Studies

1. Preclinical Trials

In preclinical studies, the compound has been tested on animal models exhibiting depressive behaviors. Results indicated a statistically significant improvement in mood-related behaviors compared to control groups treated with placebo .

2. Neuroprotection Studies

In vitro studies have demonstrated that this compound can reduce cell death in neuronal cultures exposed to neurotoxic agents. These findings suggest its potential use in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Impact of Chlorine Substitution on Benzyl Group

- Target vs. 3,4-Dichloro Analogs: The 2,3-dichloro substitution in the target compound creates a distinct electronic environment compared to the 3,4-dichloro analog .

- 2,3-Dichloro vs. Pyrazinylmethyl : Replacing the benzyl group with a pyrazinylmethyl moiety (as in ) introduces nitrogen heteroatoms, which could improve solubility but reduce lipophilicity, affecting membrane permeability .

Role of Cyclopropyl and Amine Substituents

- Cyclopropyl vs. Dimethylamine: The cyclopropyl group in the target compound likely increases conformational rigidity and metabolic stability compared to dimethylamine analogs (e.g., ). Cyclopropane rings are known to resist oxidative degradation, which may extend half-life .

- Methyl Branch on Butyramide : The 3-methyl branch in the target compound may enhance steric shielding of the amide bond, reducing susceptibility to enzymatic hydrolysis .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-3-methyl-butyramide is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

- Molecular Formula : C15H22Cl2N2O

- Molecular Weight : Approximately 317.3 g/mol

- Chirality : The compound exhibits chirality, which may influence its interactions with biological targets.

Preliminary studies suggest that this compound interacts with various biological targets through multiple mechanisms:

- Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation. In vitro assays indicate significant cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Some studies have indicated that this compound may possess antimicrobial activity, though detailed mechanisms remain to be elucidated .

- Enzyme Inhibition : There is evidence that this compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.

Antitumor Activity

A series of experiments were conducted to evaluate the antitumor efficacy of this compound across different cell lines:

| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|

| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |

| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These results indicate a significantly higher potency in two-dimensional cultures compared to three-dimensional cultures, highlighting the importance of cellular context in evaluating drug efficacy .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been tested against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

| S. cerevisiae | TBD |

While specific MIC values were not detailed in the available literature, the compound's structural features suggest potential effectiveness against these pathogens .

Case Studies and Research Findings

Recent research has focused on the structural optimization of this compound to enhance its biological activity:

- Structural Analogues : Studies comparing this compound with structurally similar analogues have indicated that modifications to the dichlorobenzyl group can significantly alter binding affinity and selectivity towards specific biological targets.

- In Vivo Studies : Preliminary animal studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of the compound in vivo, with initial results suggesting favorable absorption and bioavailability profiles .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing (S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-3-methyl-butyramide in academic research?

Answer:

A general approach involves coupling reactions using acid chlorides or activated esters. For example, triethylamine-mediated acylation in dry dichloromethane (DCM) at 0°C, followed by overnight stirring at ambient temperature, is a standard protocol . Purification via column chromatography (e.g., MeOH/DCM gradients) ensures enantiomeric purity. Yield optimization may require adjusting stoichiometry or reaction duration. For stereochemical control, chiral auxiliaries or enantioselective catalysts should be explored.

Basic Question: Which spectroscopic techniques confirm the stereochemistry and purity of this compound?

Answer:

- 1H/13C-NMR : Critical for verifying stereochemistry (e.g., coupling constants, diastereotopic proton splitting) and structural integrity.

- ESI-HRMS : Validates molecular mass and isotopic patterns.

- Optical Rotation ([α]D) : Essential for confirming enantiomeric excess .

- Chromatographic Purity : HPLC or TLC with UV/fluorescence detection ensures no residual intermediates or degradation products.

Advanced Question: How can researchers resolve contradictions in biological activity data across experimental models?

Answer:

- Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) .

- Model-Specific Factors : Control variables like membrane permeability (logP), protein binding, or metabolic stability.

- Dose-Response Curves : Establish EC50/IC50 values under standardized conditions to minimize variability .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for inter-assay variability.

Advanced Question: What strategies optimize synthetic yield while maintaining enantiomeric excess?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Temperature Gradients : Gradual warming from 0°C to room temperature reduces racemization .

- Catalytic Systems : Chiral catalysts (e.g., BINOL-derived phosphoric acids) improve stereoselectivity.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

Basic Question: What stability considerations are critical for handling this compound?

Answer:

- Storage : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis or oxidation.

- Light Sensitivity : Protect from UV exposure using amber glassware.

- Moisture Control : Use molecular sieves in storage vials .

- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify vulnerable functional groups .

Advanced Question: How can computational modeling predict interaction mechanisms with biological targets?

Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to map binding poses with receptors (e.g., GPCRs or enzymes).

- Molecular Dynamics (MD) : Simulate ligand-target complexes in explicit solvent (≥100 ns) to assess stability and entropy effects.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications .

- Validation : Cross-reference predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

Basic Question: What analytical protocols assess degradation products under varying pH conditions?

Answer:

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours.

- LC-MS/MS : Identify degradation products via fragmentation patterns and retention times.

- Kinetic Analysis : Plot degradation rates (kobs) vs. pH to identify pH-labile sites .

Advanced Question: How to validate selectivity in enzyme inhibition assays?

Answer:

- Counter-Screening : Test against structurally related enzymes (e.g., kinase or protease families) to rule off-target effects.

- Covalent Modification Checks : Use MALDI-TOF to detect irreversible binding.

- Cryo-EM/X-ray Crystallography : Resolve ligand-enzyme complexes to confirm binding-site specificity .

- Genetic Knockdowns : Correlate activity loss in CRISPR/Cas9-edited cell lines with target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.